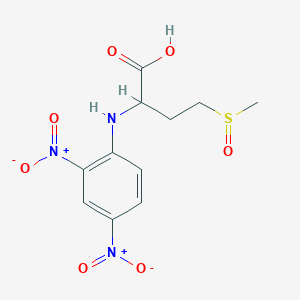
DNP-DL-methionine sulfoxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DNP-DL-methionine sulfoxide is a synthetic organic compound characterized by the presence of nitroaniline and methylsulphinyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of DNP-DL-methionine sulfoxide typically involves multi-step organic reactions. The starting materials often include 2,4-dinitroaniline and 4-(methylsulphinyl)butyric acid. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography may be employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
DNP-DL-methionine sulfoxide can undergo various chemical reactions, including:
Oxidation: The methylsulphinyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro groups can be reduced to amino groups under specific conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulphinyl group may yield sulfone derivatives, while reduction of the nitro groups may produce amino derivatives.
Applications De Recherche Scientifique
Protein Oxidation Studies
DNP-DL-methionine sulfoxide serves as a biomarker for oxidative stress in proteins. It is formed through the oxidation of methionine residues in proteins and can be analyzed to assess oxidative damage. Studies have shown that methionine sulfoxide levels increase with age and in neurodegenerative diseases such as Alzheimer's, indicating its role in tracking disease progression and understanding oxidative stress mechanisms .
Role in Cancer Research
Research indicates that methionine sulfoxide reductases (MsrA) play a crucial role in cellular defense against oxidative stress. Downregulation of MsrA has been linked to increased cell proliferation and aggressiveness in breast cancer cells, highlighting the importance of this compound in cancer biology . By studying these pathways, researchers can develop strategies for targeted cancer therapies.
Separation Techniques
This compound is utilized in capillary electrophoresis to separate peptide diastereomers containing methionine sulfoxide. This technique allows for the precise analysis of peptide mixtures, which is essential in proteomics and pharmaceutical development . The dual cyclodextrin-crown ether systems enhance the resolution of these separations, providing insights into the structural characteristics of peptides.
Chromatographic Analysis
The compound's properties make it suitable for various chromatographic techniques. For example, using polar phase chromatography with specific mobile phase compositions can effectively separate this compound from other compounds. Such methods are vital for quality control in pharmaceutical formulations .
Drug Development
This compound has potential applications in drug delivery systems. Its ability to modulate oxidative states may be leveraged to design drugs that target oxidative stress-related conditions, such as neurodegenerative diseases and cancer . The compound's stability under physiological conditions also makes it a candidate for incorporation into time-release drug delivery systems.
Case Studies
| Study Focus | Findings | Implications |
|---|---|---|
| Oxidative Stress in Alzheimer's Disease | Increased levels of methionine sulfoxide observed in affected brain regions | Potential biomarker for early detection and monitoring |
| MsrA Downregulation in Breast Cancer | Higher ROS levels lead to increased cell aggressiveness | Targeting MsrA could provide new therapeutic avenues |
| Electrophoresis of Peptides | Enhanced separation efficiency using dual cyclodextrin-crown ether systems | Improved analytical capabilities for peptide characterization |
Mécanisme D'action
The mechanism of action of DNP-DL-methionine sulfoxide involves its interaction with specific molecular targets and pathways. The nitroaniline and methylsulphinyl groups may play a role in its biological activity, influencing processes such as enzyme inhibition or receptor binding.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Dinitroaniline
- 4-(Methylsulphinyl)butyric acid
- Other nitroaniline derivatives
Uniqueness
DNP-DL-methionine sulfoxide is unique due to the combination of nitroaniline and methylsulphinyl groups, which may confer distinct chemical and biological properties compared to similar compounds.
Propriétés
Numéro CAS |
1695-02-9 |
|---|---|
Formule moléculaire |
C11H13N3O7S |
Poids moléculaire |
331.3 g/mol |
Nom IUPAC |
2-(2,4-dinitroanilino)-4-methylsulfinylbutanoic acid |
InChI |
InChI=1S/C11H13N3O7S/c1-22(21)5-4-9(11(15)16)12-8-3-2-7(13(17)18)6-10(8)14(19)20/h2-3,6,9,12H,4-5H2,1H3,(H,15,16) |
Clé InChI |
FTOHDWRUZIRPDU-UHFFFAOYSA-N |
SMILES |
CS(=O)CCC(C(=O)O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canonique |
CS(=O)CCC(C(=O)O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Key on ui other cas no. |
1695-02-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















